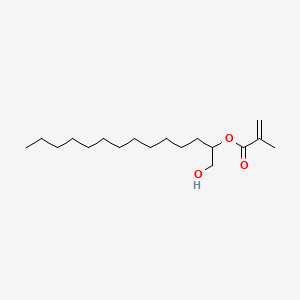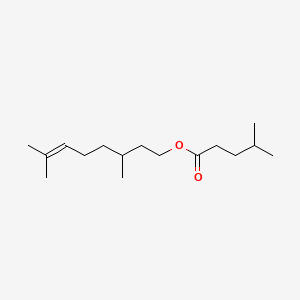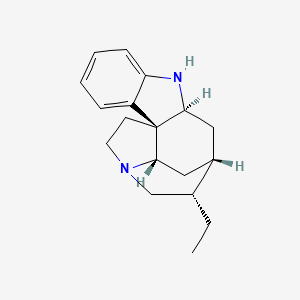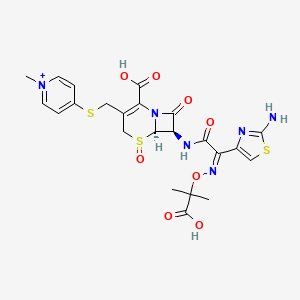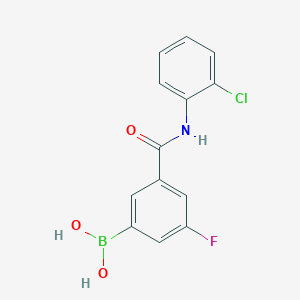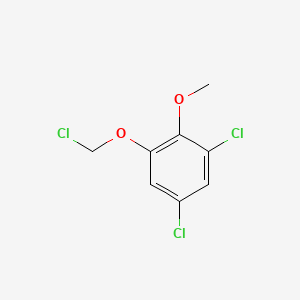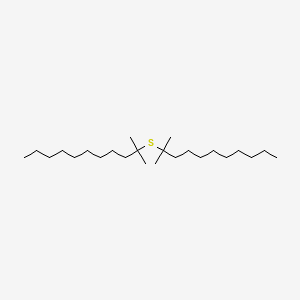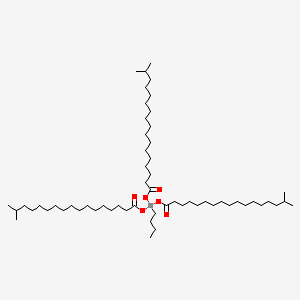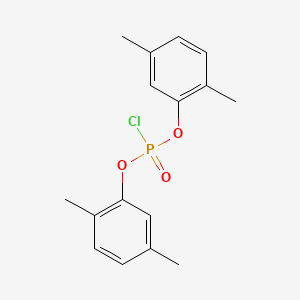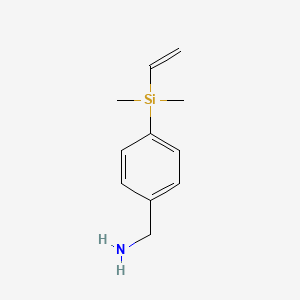
p-(Dimethylvinylsilyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(Dimethylvinylsilyl)benzylamine: is an organic compound with the molecular formula C11H17NSi . It is characterized by the presence of a benzylamine group attached to a dimethylvinylsilyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(Dimethylvinylsilyl)benzylamine typically involves the reaction of benzylamine with a dimethylvinylsilyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen halide by-product. The reaction can be represented as follows:
Benzylamine+Dimethylvinylsilyl halide→this compound+Hydrogen halide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: p-(Dimethylvinylsilyl)benzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Scientific Research Applications
Chemistry: In organic synthesis, p-(Dimethylvinylsilyl)benzylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine: While specific biological applications of this compound are not well-documented, compounds with similar structures are often explored for their potential biological activity. Research may focus on its interactions with biological molecules and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of p-(Dimethylvinylsilyl)benzylamine involves its interaction with various molecular targets. The dimethylvinylsilyl group can participate in reactions that modify the electronic properties of the benzylamine moiety, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets would depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Benzylamine: A simpler analog without the silyl group, used in various chemical syntheses.
Dimethylvinylsilyl compounds: Compounds with similar silyl groups but different functional groups attached to the silicon atom.
Uniqueness: p-(Dimethylvinylsilyl)benzylamine is unique due to the presence of both the benzylamine and dimethylvinylsilyl groups. This combination imparts distinct chemical properties, making it useful in specific synthetic applications where both functionalities are required .
Properties
CAS No. |
72144-41-3 |
|---|---|
Molecular Formula |
C11H17NSi |
Molecular Weight |
191.34 g/mol |
IUPAC Name |
[4-[ethenyl(dimethyl)silyl]phenyl]methanamine |
InChI |
InChI=1S/C11H17NSi/c1-4-13(2,3)11-7-5-10(9-12)6-8-11/h4-8H,1,9,12H2,2-3H3 |
InChI Key |
ZHLFFTNRFIWPCC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


